2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 141581-80-8
VCID: VC0510427
InChI: InChI=1S/C15H16N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h1-8H2
SMILES: C1CCC2=NC3=C(C4=C(S3)C(=O)CCC4)C(=O)N2CC1
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.4g/mol

2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione

CAS No.: 141581-80-8

Main Products

VCID: VC0510427

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.4g/mol

2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione - 141581-80-8

CAS No. 141581-80-8
Product Name 2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione
Molecular Formula C15H16N2O2S
Molecular Weight 288.4g/mol
IUPAC Name 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione
Standard InChI InChI=1S/C15H16N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h1-8H2
Standard InChIKey FCICWTXGPVBTKU-UHFFFAOYSA-N
SMILES C1CCC2=NC3=C(C4=C(S3)C(=O)CCC4)C(=O)N2CC1
Canonical SMILES C1CCC2=NC3=C(C4=C(S3)C(=O)CCC4)C(=O)N2CC1
PubChem Compound 625680
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator